(5-nitro-1H-1,3-benzodiazol-2-yl)methanamine
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Overview
Description
“(5-nitro-1H-1,3-benzodiazol-2-yl)methanamine” is a chemical compound with the CAS Number: 115103-10-1 . It has a molecular weight of 192.18 . The compound is a powder and is stored at 4 degrees Celsius . Its IUPAC name is (5-nitro-1H-benzimidazol-2-yl)methanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8N4O2/c9-4-8-10-6-2-1-5 (12 (13)14)3-7 (6)11-8/h1-3H,4,9H2, (H,10,11) . This code provides a specific textual identifier for the molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder . It is stored at 4 degrees Celsius .Scientific Research Applications
Synthetic Chemistry Applications
Nitroimidazoles, which share a similar structural motif with (5-nitro-1H-1,3-benzodiazol-2-yl)methanamine, are of significant interest in synthetic chemistry due to their wide range of potential applications. They are actively researched for use as drugs, artificial diagnostics, pathological probes, and in supramolecular chemistry for various applications, including anticancer, antimicrobial, antiparasitic treatments, and as components in supramolecular assemblies. These compounds are synthesized for their unique properties, which are leveraged in the development of new chemical entities for pharmaceutical and diagnostic applications (Li et al., 2018).
Pharmaceutical Research
In the pharmaceutical domain, benzothiazole derivatives, which are structurally related to this compound, exhibit a broad spectrum of biological activities. These activities include antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. The structural motif of benzothiazoles, especially when substituted at specific positions, has been identified as a key feature in the development of antitumor agents, showcasing the therapeutic potential of this chemical class (Kamal et al., 2015).
Environmental Science
In environmental science, the study of nitroaromatic and nitramine compounds, which are structurally related to this compound, focuses on their stability, degradation, and impact on the environment. Research in this area aims to understand the degradation pathways of these compounds under various conditions, which is crucial for assessing their environmental impact and for developing methods to mitigate their presence in ecosystems (Barchańska et al., 2019).
Material Science
In material science, the incorporation of benzodiazole and nitro groups into polymers and luminescent materials has been explored for the creation of novel optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs), sensors, and photoelectric conversion elements. The structural features of benzodiazoles, including their ability to participate in π-extended conjugated systems, make them valuable components for the development of materials with enhanced electroluminescent properties (Lipunova et al., 2018).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound should be handled with care, following the precautionary statements provided .
Mechanism of Action
Target of Action
It’s structurally similar to other benzimidazole derivatives, which are known to interact with various biological targets .
Mode of Action
The presence of a nitro group in the molecule suggests that it might be involved in electron transfer reactions . The nitro group can maximize the non-linear response and increase the amount of transferred charge and the charge-transfer distance .
Biochemical Pathways
Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is a powder at room temperature, suggesting that it could be administered orally .
Result of Action
Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Action Environment
The compound is stable at room temperature, suggesting that it may be relatively resistant to environmental changes .
properties
IUPAC Name |
(6-nitro-1H-benzimidazol-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-4-8-10-6-2-1-5(12(13)14)3-7(6)11-8/h1-3H,4,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGDBWNIKSYHTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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